molecular formula C14H10BrNOS B15314932 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile

Cat. No.: B15314932
M. Wt: 320.21 g/mol
InChI Key: JLMVDDSGDPTBKD-UHFFFAOYSA-N
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Description

It is a potent agonist of cannabinoid receptors and was developed in the 2010s.

Preparation Methods

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzonitrile under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to act as a potent agonist of cannabinoid receptors makes it useful in studying the endocannabinoid system and its effects on biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting cannabinoid receptors.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular responses. This interaction is crucial for its potential therapeutic effects and its use in scientific research.

Comparison with Similar Compounds

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:

  • 2-(5-Bromo-2-methoxyphenyl)benzofuran
  • 2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole
  • 2-(5-Bromo-2-methoxyphenyl)benzoxazole

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its sulfanyl and benzonitrile groups, which contribute to its distinct chemical behavior and applications .

Properties

Molecular Formula

C14H10BrNOS

Molecular Weight

320.21 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10BrNOS/c1-17-13-7-4-11(15)8-14(13)18-12-5-2-10(9-16)3-6-12/h2-8H,1H3

InChI Key

JLMVDDSGDPTBKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=CC=C(C=C2)C#N

Origin of Product

United States

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